molecular formula C24H17BrFN3 B2557922 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-62-4

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2557922
CAS No.: 901030-62-4
M. Wt: 446.323
InChI Key: BIQRGKNFUCZWQB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a bromophenyl group at position 3, a 3,4-dimethylphenyl group at position 1, and a fluorine atom at position 6. Pyrazoloquinolines are known for their pharmacological relevance, including anticancer, antiviral, and anti-inflammatory applications .

Properties

IUPAC Name

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrFN3/c1-14-3-9-19(11-15(14)2)29-24-20-12-18(26)8-10-22(20)27-13-21(24)23(28-29)16-4-6-17(25)7-5-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQRGKNFUCZWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazoloquinolines exhibit potent antimicrobial effects against a range of pathogens. The specific compound has shown significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values reported between 0.22 to 0.25 μg/mL . These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

Compound NamePathogenMIC (μg/mL)
3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinolineStaphylococcus aureus0.22
This compoundStaphylococcus epidermidis0.25

Anticancer Properties

The anticancer potential of pyrazoloquinolines has been extensively investigated. This compound has demonstrated promising anti-proliferative effects against various cancer cell lines. Studies indicate that it may inhibit specific cellular pathways involved in cancer progression, making it a candidate for further development in targeted cancer therapies.

Case Study: Anticancer Mechanism

In a study focusing on the anticancer mechanisms of pyrazoloquinolines, derivatives were evaluated for their ability to inhibit cell proliferation in several cancer cell lines. The results indicated that structural modifications could enhance cytotoxicity and selectivity towards cancer cells, providing insights into potential therapeutic applications.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been a subject of research. In vitro studies have shown that it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Some derivatives exhibited potency comparable to established anti-inflammatory agents by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Data Table: Anti-inflammatory Activity

Compound NameActivity TypePotency Comparison
This compoundAnti-inflammatoryComparable to control

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and dimethylphenyl groups allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and physicochemical properties of 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline and related compounds:

Compound Name Substituents Melting Point (°C) Rf Value (Solvent System) Key Spectral Data (IR, NMR) Biological Activity/Notes
Target Compound : this compound 3: 4-Bromophenyl; 1: 3,4-Dimethylphenyl; 8: F Not reported Not reported Expected C=N stretch (~1605 cm⁻¹) Hypothesized antiviral/anti-inflammatory
2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline 2: 4-Bromophenyl 147–148 0.53 (Hexane/EtOAc 7:3) IR: 1605 cm⁻¹ (C=N) Light yellow solid; synthetic intermediate
8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline 8: Br; 1: 4-Methylphenyl; 3: Phenyl Not reported Not reported Not reported Registered (RN 901263-75-0); no activity data
7-(4-Bromophenyl)-3,8,10,11-tetrahydropyrano[3,4-c]pyrazolo[4,3-f]quinoline Fused pyrano-pyrazoloquinoline; 7: 4-Bromophenyl >300 Not reported 1H NMR: δ 7.57–8.60 (ArH), 13.74 (NH) High thermal stability; potential pharmacophore
1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-on Oxadiazole with bromophenyl Not reported Not reported Not reported Anti-inflammatory (59.5% edema inhibition)

Key Differences and Implications

Substituent Effects: The 8-fluoro substituent in the target compound enhances electronegativity and may improve metabolic stability compared to non-fluorinated analogs (e.g., 2-(4-bromophenyl)-2H-pyrazolo[4,3-c]quinoline) .

Biological Activity: Bromophenyl-containing compounds (e.g., oxadiazole derivatives) demonstrate significant anti-inflammatory activity (59.5–61.9% inhibition of carrageenan-induced edema) , suggesting the target compound’s bromophenyl group may contribute to similar effects. Fluorinated pyrazoloquinolines (e.g., 8-fluoro derivatives) are hypothesized to exhibit enhanced antiviral activity due to improved membrane permeability and target engagement .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related pyrazoloquinolines, such as microwave-assisted cyclization with catalysts like Yb(OTf)₃ and CuI . However, the presence of multiple substituents (Br, F, CH₃) may require sequential functionalization steps to avoid side reactions.

Research Findings and Structure-Activity Relationships (SAR)

Electronic and Steric Contributions

  • Bromophenyl Groups: Enhance π-π stacking interactions with biological targets (e.g., HIV reverse transcriptase in quinoline derivatives) .
  • Fluorine Substitution: Lowers pKa and increases bioavailability, as seen in fluorinated pyrazoloquinolines .
  • Methyl Groups : Improve lipophilicity and may modulate selectivity in enzyme inhibition (e.g., topoisomerase I/IIα) .

Thermal and Chemical Stability

  • Compounds with fused ring systems (e.g., pyrano-pyrazoloquinolines) exhibit high melting points (>300°C) due to extended conjugation and rigidity . The target compound’s stability is expected to be moderate, given its simpler structure.

Biological Activity

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C24H18BrFN3, with a molecular weight of approximately 426.32 g/mol. The presence of bromine and fluorine atoms in its structure suggests potential reactivity that can be exploited for biological applications.

PropertyValue
Molecular FormulaC24H18BrFN3
Molecular Weight426.32 g/mol
Melting PointNot specified
SolubilityNot specified

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. In particular, compounds similar to this compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is crucial as excessive NO production is associated with inflammatory responses.

Key Findings:

  • The compound exhibited significant inhibition of iNOS and COX-2 protein expression, which are critical mediators in inflammatory pathways.
  • Structure-activity relationship (SAR) analyses indicated that modifications to the phenyl rings can enhance anti-inflammatory activity.

Table 2: Anti-inflammatory Activity Data

Compound IDIC50 (μM)Cytotoxicity (%) at 10 μM
2a0.399
2mNot specifiedNot specified

Anticancer Activity

In addition to its anti-inflammatory properties, derivatives of pyrazolo[4,3-c]quinoline have shown promise in cancer research. The compound's ability to induce apoptosis in various cancer cell lines has been documented.

Research Findings:

  • A study demonstrated that derivatives could significantly reduce cell viability in cancer cell lines while maintaining lower toxicity in normal cells.
  • The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation markers.

Case Studies

  • Study on NO Production Inhibition : A detailed investigation into the effects of pyrazolo[4,3-c]quinoline derivatives on NO production revealed that certain structural modifications led to enhanced inhibitory effects. The study utilized RAW 264.7 macrophages and measured NO levels using Griess reagent.
  • Anticancer Screening : Various derivatives were screened against breast cancer cell lines (MCF-7) and prostate cancer cell lines (LNCaP). Results indicated a dose-dependent decrease in cell viability with certain compounds exhibiting IC50 values below 20 μM.

Q & A

Q. What are the common synthetic routes for 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. A key approach involves using 2,4-dichloroquinoline-3-carbonitrile as a starting material, followed by sequential functionalization with bromophenyl and dimethylphenyl groups. Fluorine introduction often occurs via halogen exchange or direct fluorination at the quinoline core. Catalytic methods, such as using iodine in THF for cyclization, have been reported for structurally related pyrazoloquinolines .
  • Data Consideration : Reaction yields vary (30–60%) depending on substituent positions and steric hindrance. NMR and HRMS are critical for confirming regioselectivity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : X-ray crystallography (via SHELX programs) is the gold standard for unambiguous structural determination, especially to resolve ambiguities in substituent orientation . Complementary techniques include:
  • 1H/13C NMR : Assigns aromatic proton environments and detects fluorine coupling (e.g., 8-fluoro at δ 7.72–8.60 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ ion at m/z 380.0398) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3190 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be improved for pyrazolo[4,3-c]quinoline derivatives?

  • Methodological Answer :
  • Catalyst Optimization : Use Lewis acids (e.g., iodine) or transition-metal catalysts to enhance cyclization efficiency .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time and increases purity for halogenated intermediates .
    • Data Contradiction :
      High catalyst loadings may lead to side products (e.g., over-fluorination), necessitating rigorous TLC monitoring .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Solubility Profiling : Use DMSO-water mixtures to address discrepancies in in vitro assays caused by poor aqueous solubility .
  • Metabolic Stability Assays : LC-MS/MS quantifies active metabolites that may contribute to unexpected in vivo activity .
  • Stereochemical Analysis : Chiral HPLC or X-ray crystallography clarifies enantiomer-specific effects (e.g., γ-secretase inhibition in ELND006/007) .
    • Case Study :
      ELND006 showed Aβ reduction in human CSF but variable efficacy in murine models due to species-specific metabolism, highlighting the need for cross-validation .

Q. How can computational modeling guide the design of pyrazoloquinoline-based therapeutics?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding to targets like γ-secretase. Focus on the pyrazoloquinoline core’s planar geometry for π-π stacking .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., 4-bromophenyl vs. trifluoromethyl) with bioactivity to prioritize synthetic targets .
  • MD Simulations : Assess conformational stability in membrane-bound environments (e.g., blood-brain barrier penetration) .

Q. What are the challenges in crystallizing halogenated pyrazoloquinolines, and how are they addressed?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation of ethanol/THF solutions at 4°C minimizes disorder .
  • Halogen Bonding : Bromine atoms participate in C–Br···π interactions, stabilizing the lattice. SHELXL refinement accounts for anisotropic displacement parameters .
  • Twinned Crystals : Use PLATON to detect and model twinning, particularly for high-symmetry space groups .

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